molecular formula C13H14BrNO4 B6112199 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate

2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate

Cat. No. B6112199
M. Wt: 328.16 g/mol
InChI Key: DWELZJWIKCDMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid and has been synthesized using various methods. The aim of

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate involves the covalent modification of the active site of protein tyrosine phosphatases. This modification results in the inhibition of enzyme activity, which in turn leads to the modulation of various cellular processes. The exact mechanism of inhibition is still not fully understood, and further research is needed to elucidate the details of this process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of various protein tyrosine phosphatases, leading to the modulation of various signaling pathways. In vivo studies have shown that this compound can have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate in lab experiments is its potency as an inhibitor of protein tyrosine phosphatases. This compound has been shown to be highly effective in inhibiting the activity of these enzymes, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate. One of the most promising directions is the development of new derivatives of this compound that can be used as inhibitors of other enzymes involved in various cellular processes. Another future direction is the study of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research is needed to elucidate the exact mechanism of inhibition of protein tyrosine phosphatases by this compound.

Synthesis Methods

The synthesis of 2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate has been achieved using various methods. One such method involves the reaction of 4-bromobenzoic acid with 2-morpholin-4-yl-2-oxoethyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoic acid with 2-morpholin-4-yl-2-oxoethyl bromide in the presence of a base such as potassium carbonate. Both methods have been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

2-morpholin-4-yl-2-oxoethyl 4-bromobenzoate has been extensively used in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the field of protein modification. It has been reported to act as a potent inhibitor of protein tyrosine phosphatases, which are enzymes involved in the regulation of various cellular processes. This inhibition has been shown to have therapeutic potential in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c14-11-3-1-10(2-4-11)13(17)19-9-12(16)15-5-7-18-8-6-15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWELZJWIKCDMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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